molecular formula C23H24N4O9 B1679383 Nocardicin A CAS No. 39391-39-4

Nocardicin A

Cat. No. B1679383
CAS RN: 39391-39-4
M. Wt: 500.5 g/mol
InChI Key: CTNZOGJNVIFEBA-UPSUJEDGSA-N
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Description

Nocardicin A is a monocyclic β-lactam antibiotic included in the monobactam subclass . It is obtained from the fermentation broth of a strain of actinomycetes Nocardia uniformis subsp. tsuyamenensis as a metabolic product catalyzed by the enzyme nocardicin-A epimerase . It is stereochemically and biologically related to penicillin and cephalosporins .


Synthesis Analysis

The synthesis of Nocardicin A involves a unique bifunctional thioesterase (NocTE), which is incorporated in nonribosomal peptide synthetase (NRPS) NocA–NocB assembly line . This enzyme controls the generation of d-products with high stereochemical purity . The core structural architecture for Nocardicin A is derived from Nocardicin G, a tripeptide consisting of two nonproteinogenic d-(p-hydroxyphenyl)glycine (d-Hpg) residues and a β-lactam ring (d-Hpg-l-β-lactam-d-Hpg) .


Molecular Structure Analysis

The molecular structure of Nocardicin A includes a monocyclic β-lactam ring along with the presence of p-hydroxyphenylglycine and oxime units . These are uncommon chemical structures .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Nocardicin A are complex and involve multiple steps . The precursor pro-nocardicin G (l-Hpg-l-Arg-d-Hpg-l-β-lactam-d-Hpg) assembled by five modules is cleaved into the tripeptide nocardicin G by removing the N-terminal Arg and Hpg residues, and then nocardicin A is generated by modifying nocardicin G .


Physical And Chemical Properties Analysis

Nocardicin A possesses stable β-lactamase resistance and modest activities against a broad-spectrum of gram-negative bacteria, like Proteus and Pseudomonas . It also has no cross-resistance with other β-lactam antibiotics .

Future Directions

The future directions in the study of Nocardicin A involve exploring the molecular basis of substrate and product selectivities of unique bifunctional thioesterase NocTE . This could contribute to expanding substrate and product scopes of nonribosomal peptide synthetases .

properties

IUPAC Name

(2R)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O9/c24-16(22(31)32)9-10-36-15-7-3-12(4-8-15)18(26-35)20(29)25-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-17,19,28,35H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/b26-18-/t16-,17+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNZOGJNVIFEBA-UPSUJEDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N\O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028178
Record name Nocardicin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nocardicin A

CAS RN

39391-39-4
Record name Nocardicin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39391-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nocardicin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039391394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nocardicin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOCARDICIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76HLW7Z19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
971
Citations
H Aoki, HEII SAKAI, M KOHSAKA, T KONOMI… - The Journal of …, 1976 - jstage.jst.go.jp
… been designated nocardicin A. The … of nocardicin A. There are several minor components with ~-lactam structure produced in the fermentation broth of this strain along with nocardicin A. …
Number of citations: 323 www.jstage.jst.go.jp
JM Davidsen, DM Bartley… - Journal of the American …, 2013 - ACS Publications
… , nocardicin A has a tripeptide core of non-ribosomal origin. Paradoxically, the nocardicin A … pointing to a pentapeptide precursor in nocardicin A biosynthesis, unless module skipping or …
Number of citations: 70 pubs.acs.org
M Gunsior, SD Breazeale, AJ Lind, J Ravel, JW Janc… - Chemistry & biology, 2004 - cell.com
… nocardicin A is higher in vivo than in vitro [8]. Baltimore, … the amino acid precursors of nocardicin A are assemfor each of … -carbon nocardicin A cluster from Nocardia uniformis. Sequence …
Number of citations: 81 www.cell.com
CA Townsend, AM Brown - Journal of the American Chemical …, 1983 - ACS Publications
… These results reveal that nocardicin A (1), like penicillin N [4, side chain 5-(Da-aminoadipyl)… to bear to date for the case of nocardicin A indicates a pathway of direct simplicity to the …
Number of citations: 90 pubs.acs.org
M Nishida, Y MINE, S NONOYAMA, H KOJO… - The Journal of …, 1977 - jstage.jst.go.jp
… Nocardicin A is a newly developed /3-lactam antibiotic which … deals with the in vitro antimicrobial activity of nocardicin A. … for nocardicin A The concentrations of nocardicin A were …
Number of citations: 61 www.jstage.jst.go.jp
M Hashimoto, T Komori, T Kamiya - Journal of the American …, 1976 - ACS Publications
… In the present communication we report the structure of two unique monocyclic 0-lactam antibiotics, nocardicin A (1) and B (2), which are structurally and biologically related to the …
Number of citations: 138 pubs.acs.org
CA Townsend, GM Salituro - Journal of the Chemical Society …, 1984 - pubs.rsc.org
… L-tyrosine and serves as the amino acid precursor of the two aryl sites in nocardicin A (1). It is noteworthy that the only other appearance of PHPG units among secondary natural products is as a …
Number of citations: 10 pubs.rsc.org
WL Kelly, CA Townsend - Journal of the American Chemical …, 2002 - ACS Publications
… β-lactam intermediate, 5 to nocardicin A, and oxidation of the C-… The oxime notably present in nocardicin A is rare among … A putative nocardicin A biosynthetic cluster was identified from …
Number of citations: 49 pubs.acs.org
M HASHIMOTO, T Komori, T Kamiya - The Journal of Antibiotics, 1976 - jstage.jst.go.jp
… are in full agreement with the structure 1 of nocardicin A. … in nocardicin A was established to be syn to the acylamino group (Z isomer) by comparison of the physical data for nocardicin A …
Number of citations: 91 www.jstage.jst.go.jp
JM Davidsen, CA Townsend - Chemistry & biology, 2012 - cell.com
… lactam nocardicin A. We … nocardicin A production in each of the T domain mutants indicates that all five modules are essential for its biosynthesis. Conversely, production of nocardicin A …
Number of citations: 33 www.cell.com

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